molecular formula C7H12N4OS B8626146 5-(4-Morpholinylmethyl)-1,3,4-thiadiazol-2-ylamine

5-(4-Morpholinylmethyl)-1,3,4-thiadiazol-2-ylamine

Cat. No. B8626146
M. Wt: 200.26 g/mol
InChI Key: PCBXCASBDQTPLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Morpholinylmethyl)-1,3,4-thiadiazol-2-ylamine is a useful research compound. Its molecular formula is C7H12N4OS and its molecular weight is 200.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(4-Morpholinylmethyl)-1,3,4-thiadiazol-2-ylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Morpholinylmethyl)-1,3,4-thiadiazol-2-ylamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-(4-Morpholinylmethyl)-1,3,4-thiadiazol-2-ylamine

Molecular Formula

C7H12N4OS

Molecular Weight

200.26 g/mol

IUPAC Name

5-(morpholin-4-ylmethyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C7H12N4OS/c8-7-10-9-6(13-7)5-11-1-3-12-4-2-11/h1-5H2,(H2,8,10)

InChI Key

PCBXCASBDQTPLA-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=NN=C(S2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

(4-Morpholinyl)acetic acid trifluoroacetic acid salt (1.0 g) and thiosemicarbazide (0.25g) are heated in polyphosphoric acid (2.0 g) at 70° C. for 1 h. The mixture is cooled to room temperature and basified with sodium carbonate, which is extracted with CH2Cl2. The organic layer is dried (MgSO4), concentrated, and the residue is chromatographed (CH2Cl2/methanol, 9/1) to give 150 mg of the title compound as a white solid. Physical characteristics: MS (ESI+) m/z 201 (M+H)+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.25 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
2 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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